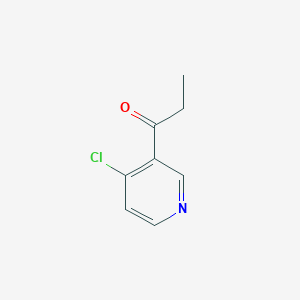

1-(4-Chloro-3-pyridinyl)-1-propanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(4-chloropyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C8H8ClNO/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 |

InChI Key |

KHRFMVGTTMVMHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Elucidation of 1 4 Chloro 3 Pyridinyl 1 Propanone

Transformations at the Carbonyl Center

The carbonyl group of the propanone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions, enolate-mediated reactions, and redox processes. The electronic properties of the chloropyridinyl ring modulate the reactivity of this center.

Nucleophilic Addition Reactions: Stereochemical Outcomes and Product Diversity

Nucleophilic addition to the carbonyl carbon is a fundamental reaction class for ketones. The electrophilic carbon of the carbonyl group in 1-(4-chloro-3-pyridinyl)-1-propanone is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields an alcohol.

The stereochemical outcome of these additions is a critical consideration, especially when a new stereocenter is formed. For prochiral ketones like the title compound, the two faces of the carbonyl plane (re and si) are diastereotopic. The addition of a nucleophile can proceed from either face, potentially leading to a racemic mixture of enantiomers unless a chiral influence is present. For instance, reduction with achiral hydride reagents like sodium borohydride (B1222165) would be expected to produce a racemic alcohol, 1-(4-chloro-3-pyridinyl)-1-propanol. However, the use of chiral reducing agents or catalysts can induce facial selectivity, leading to an excess of one enantiomer. The stereochemistry can be influenced by factors such as steric hindrance posed by the substituent on the pyridine (B92270) ring and the nature of the nucleophile and solvent.

The diversity of products accessible through nucleophilic addition is vast, depending on the nucleophile employed.

Table 1: Examples of Nucleophilic Addition Products

| Nucleophile | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallics (R-M) | Grignard reagents (R-MgBr) | Tertiary alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

These reactions significantly expand the molecular complexity, providing intermediates for further synthetic elaboration.

Enolate Chemistry: Alkylation, Acylation, and Condensation Reactions

The presence of α-hydrogens on the methylene (B1212753) group of the propanone side chain allows for the formation of a nucleophilic enolate under basic conditions. Enolates are ambident nucleophiles, capable of reacting at either the α-carbon or the oxygen atom. For most alkylating agents (soft electrophiles), C-alkylation is the predominant pathway.

The formation of the enolate can be controlled to be either kinetically or thermodynamically driven. Deprotonation with a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. Using a weaker base in a protic solvent allows for equilibration to the more stable, substituted thermodynamic enolate.

Alkylation: Enolate alkylation involves the reaction of the enolate with an alkyl halide in an S\N2 reaction, forming a new carbon-carbon bond at the α-position. This is a powerful method for elaborating the carbon skeleton. The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. For this compound, alkylation of its enolate with an electrophile like methyl iodide would yield 1-(4-chloro-3-pyridinyl)-2-methyl-1-propanone.

Acylation: Acylation of the enolate can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the α-carbon to yield a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the enhanced acidity of the methylene protons situated between the two carbonyl groups.

Condensation Reactions: The enolate of this compound can also participate in condensation reactions, such as the Aldol condensation. In this reaction, the enolate adds to an aldehyde or another ketone, forming a β-hydroxy ketone after workup. For example, reaction with benzaldehyde (B42025) would produce a β-hydroxy ketone, which can subsequently be dehydrated to form an α,β-unsaturated ketone, a chalcone-like structure.

Reduction and Oxidation Pathways: Chemo- and Regioselectivity

The carbonyl group can be selectively reduced or oxidized in the presence of the chloropyridine ring.

Reduction: The ketone can be reduced to a secondary alcohol using various hydride reagents.

To Alcohol: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(4-chloro-3-pyridinyl)-1-propanol. These reductions are generally highly chemoselective for the carbonyl group over the aromatic ring or the chloro substituent.

To Methylene: Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved under more forcing conditions, such as the Wolff-Kishner (hydrazine, strong base) or Clemmensen (zinc amalgam, acid) reductions, to yield 4-chloro-3-propylpyridine.

Oxidation: While the ketone itself is generally resistant to further oxidation under standard conditions, certain specialized oxidation reactions can be performed on the enolate or related intermediates. For example, oxidation of the corresponding silyl (B83357) enol ether with an oxidant like m-CPBA can lead to an α-hydroxy ketone.

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom at the C4 position of the pyridine ring is susceptible to substitution, primarily through nucleophilic aromatic substitution (S\NAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (S\NAr) Reactions and Leaving Group Effects

S\NAr reactions on chloropyridines are a common method for introducing new functional groups. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group. The presence of the ring nitrogen and the activating carbonyl group facilitates this process by stabilizing the negative charge in the intermediate.

The reactivity in S\NAr reactions is highly dependent on the nature of the nucleophile and the leaving group. While fluorine is often the best leaving group in activated S\NAr reactions, chlorine is also effective and commonly used. The reaction rate is influenced by the ability of the leaving group to depart and the stability of the intermediate complex.

Table 2: S\NAr Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | 4-methoxy-3-pyridinyl ketone |

| Amine (R₂NH) | Pyrrolidine | 4-(pyrrolidin-1-yl)-3-pyridinyl ketone |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-3-pyridinyl ketone |

These substitutions are pivotal for diversifying the structure and properties of the pyridine core.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. These reactions generally involve an oxidative addition of the aryl chloride to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to give the coupled product.

Suzuki Coupling: The Suzuki reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to the stability and low toxicity of the boron reagents. Coupling this compound with phenylboronic acid would yield 1-(4-phenyl-3-pyridinyl)-1-propanone.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner with the aryl chloride, catalyzed by palladium. This method is very versatile but is often avoided due to the toxicity of the tin compounds. Selective Stille couplings have been demonstrated on related dihalopyridine systems, highlighting the potential for chemoselective functionalization.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl chloride with an organozinc reagent, catalyzed by a nickel or palladium complex. Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reactions. This reaction has been successfully applied to the synthesis of substituted pyridines.

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Feature |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ + Base | Mild conditions, stable reagents |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Broad scope, tolerates many functional groups |

| Negishi | R-ZnX | Pd or Ni complexes | High reactivity of organozinc reagent |

These cross-coupling reactions provide efficient and modular routes to a wide array of complex substituted pyridines starting from this compound.

Direct C-H Functionalization Adjacent to the Halogen

Direct C-H functionalization is a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the positions adjacent to the chloro substituent are the C-H bonds at C-2 and C-5. The reactivity of these sites is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two electron-withdrawing groups (4-chloro and 3-propanoyl).

The electron-deficient nature of the pyridine ring generally makes it a challenging substrate for electrophilic C-H activation. researchgate.net However, transition-metal-catalyzed C-H functionalization offers viable pathways. The regioselectivity of such reactions on substituted pyridines is a subject of intensive study. nih.govslideshare.net For electron-deficient pyridines, direct C-H arylation often shows a preference for the 3- and 4-positions, which complements methods that typically favor the C-2 position. nih.gov

Several factors influence the site of functionalization:

Electronic Effects : The nitrogen lone pair can cause electronic repulsion with a polarized C-Pd bond during palladation, potentially disfavoring reactions at the C-2 and C-6 positions. nih.gov Conversely, electron-withdrawing groups, like the chloro and propanoyl substituents in the target molecule, increase the acidity of the ring C-H bonds, which can facilitate certain C-H activation pathways. nih.gov

Steric Hindrance : The propanoyl group at the 3-position would sterically hinder functionalization at the C-2 position more than at the C-5 position.

Directing Groups : While the provided outline specifies direct functionalization, it is noteworthy that transient or removable directing groups are often employed to control regioselectivity in complex pyridine systems. researchgate.netscripps.edu

For this compound, direct C-H functionalization at the C-5 position would be more sterically accessible than at the C-2 position. The electronic deactivation of the ring presents a significant challenge, often requiring specific catalytic systems, such as those employing palladium with specialized ligands or the addition of Lewis acids to modulate reactivity. nih.gov

**3.3. Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles, similar to a tertiary amine.

N-Alkylation: The nitrogen atom can be readily alkylated by alkyl halides to form a pyridinium (B92312) salt. This reaction increases the positive charge on the ring, further enhancing its susceptibility to nucleophilic attack. The formation of an N-methylpyridinium salt from pyridine is a key step in transient activator strategies for C-H functionalization, where the salt is arylated and subsequently demethylated. researchgate.net For this compound, reaction with an alkylating agent (e.g., methyl iodide) would yield the corresponding N-alkyl-4-chloro-3-propionylpyridinium salt.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or methyltrioxorhenium (MTO) with H₂O₂. arkat-usa.org The N-O moiety in the resulting pyridine N-oxide is a unique functional group that can act as an electron donor via resonance. arkat-usa.org The efficiency of N-oxidation can be influenced by substituents on the pyridine ring. Studies have shown that pyridines bearing chloro substituents may exhibit lower conversion rates to their N-oxides compared to those with alkyl groups. arkat-usa.org However, processes have been developed for the N-oxidation of various halopyridines, including 3- and 4-chloropyridine (B1293800) derivatives. google.com In vivo metabolic studies have also confirmed that 3-chloropyridine (B48278) can be converted to 3-chloropyridine-N-oxide. nih.gov Therefore, this compound is expected to form this compound N-oxide upon treatment with suitable oxidizing agents.

Pyridyl-ketone compounds are versatile ligands in coordination chemistry. acs.orgsigmaaldrich.com this compound possesses two potential coordination sites: the pyridine nitrogen atom and the carbonyl oxygen atom. This allows it to act as a potential N,O-bidentate chelating ligand, forming a stable five-membered ring with a metal center.

Research on analogous ligands, such as di-2-pyridyl ketone (dpk), provides insight into the expected coordination behavior. Dpk can act as a neutral bidentate ligand through its two nitrogen atoms or as a tridentate ligand involving the carbonyl oxygen. acs.org Its derivatives form stable complexes with a variety of transition metals, including palladium(II) and nickel(II). acs.orgsigmaaldrich.com

A notable feature of coordinated pyridyl-ketones is the reactivity of the carbonyl group. In the presence of metal ions, the carbonyl can undergo nucleophilic attack by solvent molecules like water or ethanol. This in-situ reaction leads to the formation of coordinated gem-diol or hemiketal forms of the ligand, a process that does not typically occur with the free ketone unless flanked by strong electron-withdrawing groups. sdstate.edu It is plausible that this compound could form similar complexes, potentially coordinating to a metal center via the pyridine nitrogen and carbonyl oxygen, and exhibiting subsequent reactivity at the carbonyl carbon. The electronic properties imparted by the chloro- and propionyl- groups would influence the stability and reactivity of the resulting metal complexes.

Acid-Base Properties and Protonation Equilibria

The pyridine nitrogen atom imparts basic properties to the molecule. The basicity, typically expressed by the pKa of the conjugate pyridinium ion, is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups increase basicity (raise pKa), while electron-withdrawing groups decrease it (lower pKa).

For this compound, both the 4-chloro and the 3-propanoyl groups are electron-withdrawing.

The 4-chloro group deactivates the ring through its inductive effect (-I).

The 3-propanoyl group also exerts a deactivating inductive effect.

Compared to pyridine, which has a pKa of approximately 5.25, the subject compound is expected to be a significantly weaker base. For reference, the pKa of the conjugate acid of 3-chloropyridine is 2.84. nih.gov The additional electron-withdrawing propanoyl group at the 3-position would further lower the pKa of this compound.

Protonation of the pyridine nitrogen has a profound effect on the molecule's reactivity. For instance, the protonation of 4-chloropyridine can increase its rate of reaction with thiols by a factor of approximately 4500. nih.gov This "reactivity switch" occurs because protonation creates a positively charged pyridinium ion, which is a much better electrophile and is more susceptible to nucleophilic attack. nih.gov This principle is crucial for understanding the reactivity of this compound in acidic media.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | [General knowledge] |

| 3-Chloropyridine | 2.84 | nih.gov |

| 4-Chloropyridine | 4.0 (for DDAH1 inactivation studies) | nih.gov |

| This compound | < 2.84 (Predicted) |

**3.5. Detailed Reaction Mechanism Investigations

The chlorine atom at the C-4 position is susceptible to replacement by nucleophiles. The SNAr mechanism on pyridine rings is well-studied. The pyridine nitrogen activates the ring towards nucleophilic attack, especially at the C-2 and C-4 (para) positions. uoanbar.edu.iq This is because the attack at these positions allows the negative charge of the anionic intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com

The general SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon bearing the leaving group (in this case, C-4) to form a high-energy, negatively charged Meisenheimer intermediate. This step disrupts the aromaticity of the ring.

Elimination of the leaving group: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

For many SNAr reactions on activated aryl halides, the initial addition of the nucleophile is the slowest, and therefore rate-determining, step . echemi.comnih.gov However, the mechanism can be more complex. In some cases, particularly with pyridinium substrates, the deprotonation of an initial adduct can become the rate-limiting step. nih.gov Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where addition and elimination occur simultaneously, rather than in discrete steps. springernature.com

In a hypothetical reaction of this compound with a nucleophile like dimethylamine, the rate-determining step would likely be the initial attack of the amine at the C-4 position. vaia.com Kinetic studies, such as measuring reaction rates with varying concentrations of reactants and in different solvents, would be necessary to confirm the reaction order and elucidate the precise mechanism and rate-determining step. kci.go.kr

Detailed Reaction Mechanism Investigations

Isolation and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound often necessitates the isolation and characterization of transient intermediates. These intermediates provide crucial insights into the reaction pathway, stereochemistry, and the influence of substituents on reactivity. While the inherent reactivity of many intermediates makes their isolation challenging, various spectroscopic and crystallographic techniques have been employed to characterize them, either in situ or after trapping.

A key area of reactivity for this compound involves nucleophilic substitution at the C-4 position of the pyridine ring. The chlorine atom at this position is susceptible to displacement by a variety of nucleophiles. The generally accepted mechanism for nucleophilic aromatic substitution on 4-chloropyridine derivatives proceeds through a charged intermediate. vaia.com In this two-step process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent loss of the chloride ion restores the aromaticity and yields the substitution product. The stability of this intermediate is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. vaia.com

In a related context, studies on the reactions of picolinamides (isomers of pyridyl ketones) with ketones have successfully led to the isolation and characterization of intermediate pyridinium salts. nih.gov These intermediates were characterized using a suite of analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction. nih.gov For instance, the reaction of picolinamides with 1,3-propanesultone, followed by treatment with a ketone, initially forms a pyridinium salt intermediate which can then be converted to a final heterocyclic product. nih.gov The structural data obtained from these isolated intermediates provide definitive proof of the reaction pathway.

The characterization of such intermediates relies on a combination of spectroscopic and analytical methods. The following table summarizes key analytical techniques and the type of information they provide in the context of characterizing reaction intermediates of pyridyl ketones.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of protons and carbon atoms, allowing for the determination of the molecular structure of the intermediate. Changes in chemical shifts compared to the starting material can indicate the formation of new bonds and changes in electron density. |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups in the intermediate. For example, the carbonyl (C=O) stretch of the propanone group would be a key feature, and its position might shift upon intermediate formation. |

| Mass Spectrometry (MS) | Determines the molecular weight of the intermediate, confirming its elemental composition. Fragmentation patterns can provide additional structural clues. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline intermediate, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural characterization. |

While direct experimental data on the isolation of intermediates for this compound is not extensively reported in publicly available literature, the principles derived from analogous systems provide a strong framework for understanding its chemical reactivity. The stability of any potential intermediate will be a delicate balance between the electronic effects of the chloro-substituent, the pyridinyl nitrogen, and the propanone group. Future research involving in-situ spectroscopic monitoring or the use of trapping agents could provide more direct evidence for the transient species formed during its various chemical transformations.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 1-(4-chloro-3-pyridinyl)-1-propanone, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for establishing the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, this would reveal correlations between the ethyl group protons (the quartet of the methylene (B1212753) group and the triplet of the methyl group) and within the pyridine (B92270) ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For instance, the proton signal corresponding to the methylene group of the propanone moiety would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methylene protons to the carbonyl carbon and to the carbons of the pyridine ring, establishing the connection between the propanone side chain and the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which atoms are close to each other in space, which is crucial for determining the preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the ethyl group and the protons on the pyridine ring, offering insights into the rotational orientation of the propanone side chain relative to the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This data is representative and has been estimated for illustrative purposes, as specific experimental data for this exact compound is not widely available in public literature.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H-2' | ~8.8 (s) | ~152.0 | C-4', C-6', C=O |

| H-5' | ~7.5 (d, J=5.0) | ~124.0 | C-3', C-4' |

| H-6' | ~8.6 (d, J=5.0) | ~150.0 | C-2', C-4' |

| CH₂ | ~3.1 (q, J=7.2) | ~35.0 | CH₃, C=O, C-3' |

| CH₃ | ~1.2 (t, J=7.2) | ~8.0 | CH₂, C=O |

| C=O | - | ~198.0 | - |

| C-3' | - | ~138.0 | - |

| C-4' | - | ~145.0 | - |

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or monitoring the progress of a reaction without the need for a calibration curve specific to the analyte. The method relies on comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration. For this compound, a well-resolved signal, for instance, the singlet of the H-2' proton, could be used for quantification against an internal standard like maleic anhydride (B1165640) or dimethyl sulfone. This approach allows for the direct and accurate determination of the compound's purity in a given sample.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group, as well as C-C and C-N stretching vibrations within the pyridine ring. The C-Cl stretching vibration would also be present, usually in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. For this compound, characteristic Raman bands would be expected for the pyridine ring breathing modes and the C-Cl stretch. The carbonyl stretch is typically weaker in Raman than in FTIR.

Table 2: Expected Vibrational Frequencies for this compound Note: These are typical frequency ranges for the expected functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Ketone) | 1680 - 1700 | FTIR (Strong) |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | FTIR, Raman |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₈H₈ClNO). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M⁺+2).

Table 3: Predicted Fragmentation Pattern for this compound Note: Fragmentation is predicted based on common fragmentation rules for ketones and chlorinated aromatic compounds.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₈H₈ClNO]⁺ | Molecular Ion (M⁺) |

| 140 | [C₇H₅ClNO]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 112 | [C₅H₃ClN]⁺ | Loss of propanoyl radical (•COCH₂CH₃) |

| 57 | [CH₃CH₂CO]⁺ | Alpha-cleavage, formation of propanoyl cation |

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which would result in the loss of the ethyl group to form a stable acylium ion, or the loss of the acyl group to form a pyridinyl cation. The presence of the chlorine atom would be evident in the isotopic pattern of any fragment containing it.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. nih.gov The process involves multiple steps of mass analysis, typically separated by a fragmentation step. nih.govbiocompare.com In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected by the first mass analyzer. These selected ions are then fragmented into smaller product ions in a collision cell. The resulting product ions are subsequently analyzed by a second mass analyzer to produce a product ion spectrum. biocompare.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure. It would reveal the planarity of the pyridine ring, the orientation of the propanone substituent relative to the ring, and the precise geometry of the chloro-substituent. Furthermore, the analysis would detail the crystal packing, showing how individual molecules arrange themselves in the solid state, which is governed by intermolecular forces. nih.gov Despite the power of this technique, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in the searched scientific literature.

The way molecules pack in a crystal is directed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. X-ray crystallography is the primary tool for visualizing and quantifying these interactions. nih.gov

In the hypothetical crystal structure of this compound, several key interactions could be anticipated. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The carbonyl oxygen of the propanone group is also a potential hydrogen bond acceptor. Furthermore, the chlorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Aromatic π-π stacking interactions between pyridine rings of adjacent molecules might also play a significant role in stabilizing the crystal lattice. A detailed crystallographic study would be required to identify and characterize the specific nature and geometry of these interactions.

Conformational polymorphism is the phenomenon where a single chemical compound can crystallize into multiple different crystal structures, known as polymorphs. These different forms arise from variations in the conformation of the molecule or different packing arrangements in the crystal lattice. Polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.

For a molecule like this compound, which has rotational freedom around the bond connecting the carbonyl group to the pyridine ring, the existence of conformational polymorphs is a distinct possibility. Different torsion angles could lead to different molecular shapes that pack in energetically distinct ways. Studies to investigate polymorphism would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Currently, no studies on the conformational polymorphism of this compound are available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic energy levels and photophysical properties of a molecule. rsc.orguobabylon.edu.iq

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. bioglobax.com The absorption of a photon promotes an electron from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores (light-absorbing groups). researchgate.net For this compound, the pyridine ring conjugated with the carbonyl group constitutes the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment and substitution pattern.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed a photon. wikipedia.orggovinfo.gov Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, typically at a longer wavelength (lower energy) than the absorbed light. uci.edu Not all molecules that absorb light are fluorescent; the efficiency of fluorescence (quantum yield) depends on the competition between radiative (fluorescence) and non-radiative decay pathways. core.ac.uk Investigating the fluorescence properties of this compound would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime. nih.gov This data provides deep insight into the nature of its excited states and the dynamic processes that occur following photoexcitation.

While these spectroscopic techniques are fundamental for chemical characterization, researchgate.net specific absorption and emission spectra, along with quantitative photophysical data for this compound, are not documented in the reviewed sources.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

To understand the intrinsic properties of 1-(4-Chloro-3-pyridinyl)-1-propanone, quantum chemical calculations would be essential. These calculations provide insights into the electron distribution, molecular orbital energies, and other fundamental electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its lowest energy (ground state) conformation. This would provide precise bond lengths, bond angles, and dihedral angles. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the accuracy of the results. The calculated ground state energy is a key parameter for determining the molecule's stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative and not based on actual published data.)

| Property | Calculated Value (B3LYP/6-31G*) |

|---|---|

| Total Energy (Hartree) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

For even higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be utilized. These methods are more computationally expensive than DFT but can provide benchmark-quality data for properties like electron affinity, ionization potential, and polarizability. Such high-level calculations would be crucial for validating the results from more cost-effective DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

The propanone side chain of this compound can rotate around the single bond connecting it to the pyridine (B92270) ring. This rotation leads to different conformers with varying energies. A conformational analysis would involve systematically rotating this dihedral angle and calculating the energy at each step to map out the potential energy surface (PES). This would identify the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactivity towards nucleophiles or its behavior in photochemical reactions.

To model a chemical reaction, the structure of the transition state (the highest energy point along the reaction pathway) must be located. Algorithms are used to find this saddle point on the potential energy surface. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state correctly connects the desired species.

From the energies of the reactants, transition states, and products, important kinetic and thermodynamic parameters can be calculated. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. The energy difference between the reactants and products provides the enthalpy of reaction, indicating whether the reaction is exothermic or endothermic. These computational predictions are invaluable for understanding and predicting the chemical reactivity of this compound.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Calculated Value |

|---|---|

| Activation Energy (kcal/mol) | Data Not Available |

| Enthalpy of Reaction (kcal/mol) | Data Not Available |

| Gibbs Free Energy of Reaction (kcal/mol) | Data Not Available |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide insight into the electronic structure of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensor for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. For this compound, the predicted shifts would distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the propanone group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical chemical shift ranges for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2 | 8.5 - 8.7 | - |

| Pyridine H-5 | 7.4 - 7.6 | - |

| Pyridine H-6 | 8.3 - 8.5 | - |

| Methylene (B1212753) (-CH₂-) | 2.9 - 3.1 | - |

| Methyl (-CH₃) | 1.1 - 1.3 | - |

| Carbonyl (C=O) | - | 198 - 202 |

| Pyridine C-2 | - | 150 - 152 |

| Pyridine C-3 | - | 135 - 137 |

| Pyridine C-4 | - | 142 - 144 |

| Pyridine C-5 | - | 124 - 126 |

| Pyridine C-6 | - | 148 - 150 |

| Methylene (-CH₂-) | - | 35 - 38 |

Vibrational Frequencies: Computational models can calculate the vibrational modes of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The accuracy of these predictions has been shown to be high when compared to experimental results for related molecules like pyridine. arcjournals.org For this compound, key predicted vibrational frequencies would include the stretching of the carbonyl group, the C-Cl bond, and various modes associated with the pyridine ring.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | 1700 - 1725 |

| Aromatic C=C/C=N Ring Stretches | 1400 - 1600 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 |

UV-Vis Absorption: The electronic absorption spectrum can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations determine the energies of electronic transitions between molecular orbitals. For this compound, the spectrum is expected to be characterized by π → π* transitions associated with the pyridine ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. researchgate.net A structurally similar compound, 1-(4-chlorophenyl)-1-propanone, shows a significant absorption maximum (λmax) around 260 nm. nist.gov

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax Region (nm) |

|---|---|---|

| π → π* | Pyridine Ring | 250 - 280 |

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound in solution, revealing information about its conformational flexibility and interactions with solvent molecules.

Solution Behavior: In an MD simulation, the molecule is placed in a "box" of explicit solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over a period of time. This allows for the study of conformational changes, such as the rotation around the single bond connecting the ketone and the pyridine ring. The stability of the molecule's structure in solution can be assessed by monitoring metrics like the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Solvation Effects: The influence of a solvent on molecular properties can also be investigated using implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net These models represent the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while still accounting for the bulk effects of the solvent. Such studies can predict how the polarity of the solvent affects the conformational equilibrium and the dipole moment of this compound. Generally, polar solvents are expected to stabilize more polar conformations of the molecule.

Table 4: Theoretical Influence of Solvent Polarity on Properties of this compound

| Solvent | Dielectric Constant (Approx.) | Expected Effect on Molecular Dipole Moment |

|---|---|---|

| Chloroform | 4.8 | Moderate increase from gas phase |

| Acetonitrile | 37.5 | Significant increase |

Cheminformatics and Data Mining for Structure-Property Relationships (excluding biological activity)

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, including the development of Quantitative Structure-Property Relationship (QSPR) models. neovarsity.org These models aim to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties, without considering biological activity. nih.gov

Molecular Descriptors: The foundation of QSPR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, hundreds of descriptors can be calculated, falling into several categories:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Physicochemical Descriptors: Related to empirical properties (e.g., octanol-water partition coefficient (logP), molar refractivity).

Data Mining for QSPR: By compiling a dataset of various pyridine derivatives and their experimentally determined physicochemical properties (e.g., boiling point, solubility, logP), data mining and machine learning algorithms can be used to build predictive models. nih.govresearchgate.neteasychair.org These models identify which molecular descriptors are most correlated with a specific property. The resulting QSPR equation can then be used to predict the properties of new or uncharacterized compounds like this compound based solely on its calculated descriptors.

Table 5: Examples of Molecular Descriptors for this compound and the Properties They Predict

| Descriptor Type | Example Descriptor | Related Physicochemical Property |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Solubility, Lipophilicity |

| Geometrical | Polar Surface Area (PSA) | Permeability, Boiling Point |

| Topological | Wiener Index | Boiling Point, Viscosity |

Role of 1 4 Chloro 3 Pyridinyl 1 Propanone As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The chemical profile of 1-(4-Chloro-3-pyridinyl)-1-propanone makes it an excellent precursor for a variety of functionalized pyridine derivatives. The ketone carbonyl group and the C-Cl bond on the pyridine ring are the primary handles for synthetic transformations.

Modification of the Propanone Side Chain: The ketone can undergo a range of standard carbonyl chemistry reactions. For instance, reduction of the ketone yields the corresponding secondary alcohol, 1-(4-chloro-3-pyridinyl)-1-propanol. This alcohol can be further used in esterification or etherification reactions. Reductive amination of the ketone provides access to various substituted amino derivatives, which are themselves valuable building blocks.

Reactions at the Chloro-Substituent: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups, such as amines, ethers, and carbon-carbon bonds, significantly expanding the molecular diversity accessible from this single precursor. For example, coupling reactions can attach aryl, alkyl, or alkynyl groups to the pyridine core. organic-chemistry.org

Combined Functionalization: The true synthetic power of this intermediate is realized when both the ketone and the chloro-substituent are manipulated. This dual reactivity allows for the sequential or concurrent introduction of different functionalities, leading to highly substituted and complex pyridine-containing molecules.

Building Block for the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in drug discovery. sigmaaldrich.comsrdorganics.com this compound serves as a key building block for constructing more intricate heterocyclic architectures, including those where the pyridine ring is fused to other ring systems.

The strategic arrangement of functional groups in this compound facilitates its use in cyclization reactions to form polycyclic systems. By introducing an appropriate reactive group, often through modification of the ketone, intramolecular or intermolecular condensation reactions can be initiated to build new rings onto the pyridine framework.

For example, this building block is a potential starting point for the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds researched for over a century. nih.govresearchgate.net A common synthetic route to such systems involves the condensation of a substituted aniline (B41778) with a pyrazole (B372694) derivative bearing aldehyde or ketone functionalities. researchgate.net Alternatively, a ketone can be a precursor to a 1,3-dicarbonyl equivalent, which can then be cyclized. The synthesis of pyrimido[4,5-b]quinolines, for instance, has been achieved through a one-pot, three-component cyclocondensation involving an aminopyrimidine, an aldehyde, and a β-diketone. nih.gov this compound can be envisioned as the ketone component in analogous multi-component reactions to generate novel pyridine-fused structures.

Table 1: Potential Reactions for Pyridine-Fused Architectures

| Starting Material | Potential Reaction Sequence | Target Heterocyclic Core |

| This compound | 1. Introduction of an amino group ortho to the ketone. 2. Condensation with a β-ketoester (e.g., Friedländer annulation). | Substituted Quinolines |

| This compound | 1. Reaction with hydrazine (B178648) or a substituted hydrazine. 2. Intramolecular cyclization. | Pyrazolo-pyridines |

| This compound | 1. Condensation with an aminopyrimidine and an aldehyde in a multi-component reaction. | Pyrimido-quinolines |

The propanone moiety is a key feature that allows this compound to participate in classic named reactions for heterocycle synthesis.

Quinolines: Quinolone scaffolds are found in numerous pharmacologically active compounds. mdpi.com Syntheses of quinolin-4-ones often involve the cyclization of an anthranilic acid derivative with a ketone or β-ketoester. mdpi.com In such syntheses, this compound can serve as the ketone component, reacting with anthranilamides or related precursors to form tricyclic systems where a quinolinone ring is attached to the pyridine. mdpi.comnih.gov

Quinazolines: The synthesis of quinazolinones can be achieved through various routes, including the condensation of anthranilamides with carbonyl compounds. nih.govorganic-chemistry.org this compound can act as the carbonyl partner in these reactions, leading to the formation of pyridinyl-substituted quinazolinones.

Triazoles: 1,2,3- and 1,2,4-triazoles are important heterocyclic motifs in medicinal chemistry and materials science. nih.govnih.gov Their synthesis often relies on reactions like the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (for 1,2,3-triazoles) or the condensation of hydrazines with various precursors (for 1,2,4-triazoles). nih.govfrontiersin.org While not a direct participant, this compound can be readily converted into a suitable precursor. For example, the ketone can be transformed into a terminal alkyne, which can then undergo a "click" reaction with an azide to install a 1,2,3-triazole ring. frontiersin.orgmdpi.com

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules from a common starting material. nih.govmdpi.com this compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional groups.

The key attributes of this compound for DOS include:

The Ketone Carbonyl: Allows for a vast number of reactions, including olefination, reduction, reductive amination, and condensations.

The Pyridine Nitrogen: Can be quaternized or oxidized to an N-oxide, altering the electronic properties and reactivity of the ring.

The Chloro Substituent: Acts as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or SNAr, enabling the introduction of a wide range of substituents.

By systematically applying different reaction sequences to these sites, a single starting material can give rise to a large and diverse chemical library. nih.gov For example, aminoacetophenones, which are structurally related, have been used as versatile building blocks to access a wide variety of bioactive compounds, demonstrating the power of such synthons in DOS. nih.gov

Table 2: Application in Diversity-Oriented Synthesis (DOS)

| Reactive Site on Precursor | Reaction Type | Potential Outcome |

| Ketone | Reductive Amination | Library of secondary/tertiary amines |

| C-Cl Bond | Suzuki Coupling | Library of bi-aryl compounds |

| Pyridine Nitrogen | Quaternization | Library of pyridinium (B92312) salts |

| Combination | Ketone reduction followed by C-Cl substitution | Library of functionalized pyridyl alcohols |

Applications in Industrial Chemical Processes (focus on chemical manufacturing, not final product use)

In the context of industrial chemical manufacturing, this compound and its isomers are valuable intermediates. The synthesis of related compounds often starts from readily available precursors like chloropyridines. patsnap.com For instance, a method for preparing the isomeric compound 1-(4-pyridyl)acetone involves the reaction of 4-chloropyridine (B1293800) with ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. google.com This specific isomer is a key intermediate in the synthesis of the cardiac drug Milrinone. google.com

By analogy, this compound serves a similar role as a crucial link in a manufacturing chain. It represents a value-added intermediate synthesized from a simpler, bulk chemical (a dichloropyridine or amino-chloropyridine precursor) and is subsequently converted into more complex, high-value active pharmaceutical ingredients or other specialty chemicals. The manufacturing process benefits from mild reaction conditions and high yields, making it suitable for industrial-scale production. google.com The synthesis of the necessary chloropyridine starting materials is also an established industrial process, ensuring a reliable supply chain for the production of these important intermediates. patsnap.com

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The creation of stereochemically defined molecules is a cornerstone of modern chemistry. The development of asymmetric synthetic routes to produce chiral analogues of 1-(4-Chloro-3-pyridinyl)-1-propanone, where the carbon atom adjacent to the carbonyl group is a stereocenter, represents a significant area of future research. Such chiral ketones are valuable building blocks for the synthesis of more complex, enantiomerically pure compounds.

Research in this area will likely focus on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. N-heterocyclic carbenes (NHCs), for instance, have shown promise in catalyzing asymmetric reactions for the synthesis of other chiral pyridinyl compounds. nih.gov The application of these or other catalytic systems, such as those based on transition metals with chiral ligands, could enable the enantioselective acylation or alkylation of pyridine (B92270) precursors. The goal is to achieve high yields and, critically, high enantiomeric excess (e.e.), minimizing the need for costly chiral resolution steps.

Table 1: Potential Asymmetric Strategies for Chiral Analogue Synthesis

| Synthetic Strategy | Potential Catalyst Class | Target Transformation | Desired Outcome |

|---|---|---|---|

| Asymmetric Acylation | Chiral N-Heterocyclic Carbenes (NHCs) | Enantioselective addition of a propanoyl equivalent to a 4-chloro-3-lithiopyridine intermediate. | High enantiomeric excess (>95% e.e.) of one enantiomer. |

| Chiral Ligand-Metal Complex Catalysis | Rhodium or Palladium with ligands like BINAP | Asymmetric conjugate addition of a pyridinyl nucleophile to an α,β-unsaturated carbonyl compound. | Controlled formation of the chiral center at the β-position. |

| Kinetic Resolution | Lipase or other enzymes | Selective acylation or deacylation of a racemic mixture of the corresponding alcohol precursor. | Separation of enantiomers with high optical purity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers substantial advantages in terms of safety, efficiency, and scalability. nih.gov Integrating the synthesis of this compound into flow chemistry and automated platforms is a key direction for process intensification and optimization.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates that might be involved in its synthesis. nih.govnih.gov For example, the generation of organometallic reagents like pyridinyl Grignards or organolithiums, which can be hazardous on a large scale in batch processes, can be performed safely in a continuous flow reactor where small amounts are generated and consumed in situ. nih.govnih.gov Automated platforms can further enhance this by integrating purification and real-time analysis, enabling rapid reaction screening and optimization with minimal manual intervention. springernature.com

Table 2: Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; risk of thermal runaway. | Excellent; high surface area-to-volume ratio allows for efficient heating/cooling. nih.gov |

| Mass Transfer | Often diffusion-limited, requiring vigorous stirring. | Enhanced mixing through static mixers or narrow channels. rsc.org |

| Safety | Large volumes of hazardous reagents or unstable intermediates present at once. | Small reaction volume at any given time; in-situ generation and consumption of hazardous species. nih.gov |

| Scalability | Non-linear; "scaling up" often requires complete re-optimization. | Linear; achieved by running the system for a longer duration or parallelizing reactors. nih.gov |

| Reproducibility | Can be variable due to localized concentration/temperature gradients. | High; precise control over parameters ensures consistent product quality. nih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods by using light or electricity to drive chemical reactions. rsc.org Future research could explore the application of these technologies to the synthesis and functionalization of this compound.

For instance, photocatalysis could enable novel C-H activation reactions on the pyridine ring or the alkyl chain under mild conditions, potentially allowing for late-stage functionalization to create a diverse library of analogues. rsc.org This could bypass the need for pre-functionalized starting materials. Similarly, electrocatalysis could be employed for C-C bond formation or for transformations of the chloro-substituent, providing alternative synthetic pathways that avoid harsh reagents and reduce waste streams. These methods align with the growing demand for sustainable chemical manufacturing. rsc.org

Table 3: Potential Catalytic Transformations

| Method | Potential Reaction | Substrate | Expected Product |

|---|---|---|---|

| Photocatalysis | C(sp³)–H Functionalization | This compound | Functionalization at the ethyl group (e.g., hydroxylation, amination). |

| Electrocatalysis | Reductive Coupling | This compound | Dimerization or coupling with other electrophiles. |

| Photo-redox Catalysis | C-Cl to C-Aryl Coupling | This compound | Arylated pyridine derivatives via a radical mechanism. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis of this compound, particularly within continuous flow systems, advanced process analytical technology (PAT) is essential. In-situ spectroscopic techniques, such as Raman, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. rsc.org

This approach provides a wealth of data on reaction kinetics, the formation and consumption of intermediates, and the concentration of the final product without the need for sampling and offline analysis. By integrating these spectroscopic probes directly into the reactor, chemists can gain a deeper mechanistic understanding of the synthesis, identify reaction endpoints precisely, and ensure process stability and product consistency. rsc.org This is crucial for developing robust and reliable manufacturing processes.

Synergistic Approaches Combining Artificial Intelligence and Machine Learning with Experimental Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is revolutionizing how new molecules and reaction pathways are discovered and optimized. researchgate.netdntb.gov.ua For this compound, AI can be employed to predict novel and efficient synthetic routes through advanced retrosynthesis software. nih.gov

Furthermore, ML algorithms can analyze vast datasets from previous experiments to predict the optimal reaction conditions—such as solvent, temperature, and catalyst—to maximize yield and selectivity. ibm.com When combined with automated synthesis platforms, this creates a "self-driving laboratory" where the AI designs an experiment, a robot performs it, and the results are fed back into the model for continuous learning and improvement. This data-driven approach accelerates the discovery of new analogues and the optimization of synthetic processes far beyond what is possible through traditional, manual experimentation. nih.gov

Table 4: Application of AI/ML in the Synthesis Workflow

| Stage | AI/ML Tool | Function |

|---|---|---|

| Route Design | Retrosynthesis Prediction Software | Proposes novel disconnection strategies and synthetic pathways from available starting materials. nih.gov |

| Condition Optimization | Predictive ML Models | Recommends optimal solvents, reagents, and temperatures for maximum yield. ibm.com |

| Reaction Outcome Prediction | Forward Reaction Prediction Models | Predicts the likely products and byproducts of a given set of reactants and conditions. researchgate.net |

| Process Automation | AI-driven Scheduling | Orchestrates the operation of automated flow chemistry platforms for autonomous experimentation. |

Potential Applications in Supramolecular Chemistry and Materials Science (excluding biological materials)

Beyond its role as a synthetic intermediate, the molecular structure of this compound offers intriguing possibilities in the fields of supramolecular chemistry and materials science. Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal coordination. ijsr.netresearchgate.net

The pyridine nitrogen atom and the carbonyl oxygen in the molecule are excellent hydrogen bond acceptors and can also coordinate to metal ions. This makes the compound a potentially valuable building block, or 'tecton', for constructing larger, well-defined supramolecular architectures. rsc.org For example, it could be used to form coordination polymers or metal-organic frameworks (MOFs) with tailored porosity and properties. An analogous compound, 4'-chloro-2,2':6',2''-terpyridine, has been successfully used to create supramolecular polymers, highlighting the potential of such chloro-pyridinyl motifs. tue.nl These materials could find applications as sensors, catalysts, or novel stimuli-responsive materials. rsc.org

Table 5: Potential Supramolecular Assemblies and Applications

| Interacting Moiety | Non-Covalent Interaction | Potential Supramolecular Structure | Potential Application (Non-Biological) |

|---|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Metal-Organic Framework (MOF) or Coordination Polymer | Gas storage, catalysis, chemical separation. |

| Carbonyl Oxygen | Hydrogen Bonding | Hydrogen-bonded network or co-crystal. nptel.ac.in | Crystal engineering, development of materials with specific physical properties. |

| Pyridine Ring | π-π Stacking | Self-assembled stacks or layers. | Molecular electronics, conductive materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.